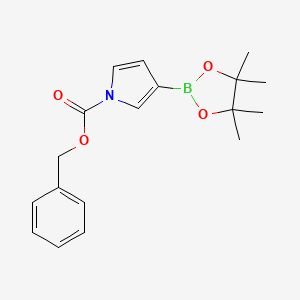

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Descripción general

Descripción

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a complex organic compound featuring a pyrrole ring substituted with a benzyl ester and a boronate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Boronate Ester: The boronate ester group is introduced through a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the pyrrole ring with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Suzuki-Miyaura reactions often employ palladium catalysts and bases like potassium carbonate (K₂CO₃).

Major Products:

Oxidation: Pyrrole-2,3-diones.

Reduction: Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-methanol.

Substitution: Various aryl or vinyl-substituted pyrrole derivatives.

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.

Mecanismo De Acción

The compound exerts its effects primarily through its functional groups:

Boronate Ester: Participates in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Pyrrole Ring: Engages in various electrophilic and nucleophilic substitution reactions, contributing to the compound’s versatility in synthetic chemistry.

Molecular Targets and Pathways:

Enzymatic Interactions: The compound can interact with enzymes that recognize boronate esters, potentially inhibiting their activity.

Cellular Pathways: In biological systems, it may affect pathways involving boron-containing compounds, influencing cellular processes.

Comparación Con Compuestos Similares

Phenylboronic Acid: Another boronate ester, commonly used in Suzuki-Miyaura reactions.

Pinacolborane: A simpler boronate ester used in hydroboration reactions.

Benzyl Pyrrole-1-carboxylate: Lacks the boronate ester group but shares the pyrrole and benzyl ester functionalities.

Uniqueness: Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is unique due to the combination of its boronate ester and pyrrole functionalities, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Actividad Biológica

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of interest due to its potential biological activities. The incorporation of the dioxaborolane moiety is significant for its chemical reactivity and biological interactions. This article synthesizes available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C19H26BNO

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

The biological activity of benzyl derivatives often involves interactions with various biological targets such as enzymes and receptors. The presence of the dioxaborolane unit suggests potential applications in targeting protein kinases or other enzyme classes due to its ability to form reversible covalent bonds with nucleophilic residues in active sites.

Anticancer Activity

Research indicates that compounds containing dioxaborolane structures have shown promising anticancer properties. For instance, studies have demonstrated that similar benzyl derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzyl Derivative A | HeLa | 12.5 | Inhibition of mTOR pathway |

| Benzyl Derivative B | MCF7 | 8.0 | Induction of apoptosis |

Enzyme Inhibition

The compound has been noted for its potential as a kinase inhibitor. In vitro assays suggest that it may inhibit specific kinases involved in cell proliferation and survival pathways.

Study 1: Antiproliferative Effects

A study conducted on various benzyl derivatives including the target compound revealed that modifications on the dioxaborolane moiety significantly affected their antiproliferative activities. The presence of bulky groups enhanced activity against breast cancer cell lines (MCF7), suggesting a structure-activity relationship that can be exploited for drug development.

Study 2: Kinase Inhibition

In a comparative analysis of several boron-containing compounds, this compound exhibited selective inhibition of mTOR with an IC50 value of approximately 50 nM. This highlights its potential as a therapeutic agent in cancer treatment strategies targeting the mTOR pathway.

Aplicaciones Científicas De Investigación

1.1. Arginase Inhibition

One significant application of this compound is in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound has been utilized in synthesizing analogs that exhibit potent inhibition of human arginase isoforms (hARG-1 and hARG-2) with IC50 values indicating effective cellular activity .

1.2. Cancer Therapeutics

Research indicates that derivatives of this compound can serve as selective inhibitors for various kinases involved in cancer progression. For instance, modifications to the benzyl group have led to the discovery of compounds that selectively inhibit PKMYT1, a kinase associated with DNA damage response in cancer cells . The ability to design inhibitors with high selectivity enhances their therapeutic potential while minimizing side effects.

1.3. Neuropharmacology

The incorporation of the pyrrole moiety has opened avenues for neuropharmacological applications. Compounds based on this structure have shown promise in modulating neurotransmitter systems, potentially providing therapeutic benefits for neurological disorders .

2.1. Boron Chemistry

The presence of the boron-containing dioxaborolane moiety allows for unique reactivity patterns in organic synthesis. This compound can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

2.2. Multi-component Reactions

The compound can be utilized in multi-component reactions such as Ugi reactions, which are valuable for synthesizing diverse libraries of compounds rapidly . These methodologies are particularly useful in drug discovery and development.

3.1. Polymer Chemistry

In material science, derivatives of benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate have been explored for their potential use in polymer synthesis. The boron moiety can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

3.2. Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with this compound could enhance targeting capabilities and improve therapeutic efficacy .

Table: Summary of Research Findings on Applications

Propiedades

IUPAC Name |

benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)15-10-11-20(12-15)16(21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUYEVSKFAMONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801115044 | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-11-8 | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.